![molecular formula C21H27N7O6 B610196 Prexasertib lactate hydrate CAS No. 2100300-72-7](/img/new.no-structure.jpg)
Prexasertib lactate hydrate
概要
説明
Prexasertib lactate hydrate is a small molecule checkpoint kinase inhibitor, primarily targeting checkpoint kinase 1 and checkpoint kinase 2. This compound is known for its ability to induce DNA damage and apoptosis in tumor cells, making it a promising candidate in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: Prexasertib lactate hydrate is synthesized through a multistep process involving continuous-flow solid-phase synthesis. This method allows for the automated and efficient production of the compound. The synthesis involves several steps, including the formation of key intermediates and the final product under controlled conditions .
Industrial Production Methods: The industrial production of this compound has been optimized using continuous-flow current good manufacturing practices (CGMP). This method involves eight continuous unit operations, including reactors, extractors, evaporators, crystallizers, and filters. This process ensures high yield and purity of the compound, suitable for clinical trials .
化学反応の分析
Types of Reactions: Prexasertib lactate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
科学的研究の応用
Cancer Treatment
Prexasertib has been evaluated in various clinical settings for its efficacy against solid tumors:
- Ovarian Cancer : In a study involving women with recurrent ovarian cancer, Prexasertib monotherapy demonstrated a response rate of 29%, with significant instances of neutropenia as a notable adverse effect . The treatment was administered at a dose of 105 mg/m² every two weeks.
- Pediatric Cancers : A Phase 1 trial assessed Prexasertib in children with recurrent or refractory solid tumors. The study aimed to establish the maximum tolerated dose and evaluate pharmacokinetics and safety profiles. Results indicated that Prexasertib was generally well tolerated, with hematologic toxicities being the most common .
- Osteosarcoma : Research has shown that Prexasertib effectively reduces clonogenic survival in patient-derived osteosarcoma cells. It was tested both as a single agent and in combination with cisplatin and talazoparib, indicating its potential as a novel treatment strategy for this aggressive cancer .
Combination Therapies
Prexasertib has shown promise when used in conjunction with other therapeutic agents:
- Synergistic Effects : Studies indicate that combining Prexasertib with other chemotherapeutic agents can enhance anticancer activity. For example, it has been found to work synergistically with carboplatin in non-small cell lung cancer cell lines, leading to increased apoptosis .
- Targeting DNA Repair Mechanisms : The compound's ability to disrupt DNA repair mechanisms makes it a candidate for combination therapies aimed at overcoming resistance to existing treatments. This is particularly relevant in tumors where DNA repair pathways are upregulated.
In Vitro Studies
Preclinical studies have demonstrated that Prexasertib effectively induces DNA damage across various cancer cell lines:
- In HeLa cells, it caused significant chromosomal fragmentation and increased phosphorylation of H2AX, a marker of DNA damage . The compound has shown IC50 values below 50 nM across sensitive cell lines, indicating strong antiproliferative effects.
In Vivo Studies
Animal models have further validated the efficacy of Prexasertib:
- In vivo experiments have confirmed that treatment leads to substantial tumor growth inhibition. The dosing regimen typically involves intravenous administration over several cycles, allowing researchers to monitor pharmacodynamics and therapeutic outcomes closely .
Summary of Clinical Trials
Study Type | Population | Dose | Efficacy | Adverse Effects |
---|---|---|---|---|
Phase 1 (Ovarian Cancer) | Women with recurrent ovarian cancer | 105 mg/m² IV every 14 days | 29% response rate | Neutropenia (79%) |
Phase 1 (Pediatric Tumors) | Children with solid tumors | Varied (80-150 mg/m²) IV every 14 days | Established MTD/RP2D | Hematologic toxicities |
Preclinical (Osteosarcoma) | Patient-derived cell lines | N/A | Significant reduction in clonogenic survival | N/A |
作用機序
Prexasertib lactate hydrate exerts its effects by inhibiting checkpoint kinase 1 and checkpoint kinase 2. These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, this compound induces DNA double-strand breaks, leading to apoptosis in tumor cells. This mechanism makes it a potent anticancer agent .
類似化合物との比較
Rucaparib: Another checkpoint kinase inhibitor with similar mechanisms of action.
Olaparib: A poly (ADP-ribose) polymerase inhibitor that also targets DNA damage response pathways.
Niraparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Uniqueness: Prexasertib lactate hydrate is unique due to its selective inhibition of checkpoint kinase 1 and checkpoint kinase 2, leading to a specific induction of DNA damage and apoptosis in tumor cells. This specificity makes it a valuable compound in cancer research and therapy .
生物活性
Prexasertib lactate hydrate, a derivative of the CHK1/CHK2 inhibitor prexasertib (LY2606368), has garnered significant attention for its biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy in preclinical and clinical settings, and potential therapeutic applications.
Prexasertib functions primarily as a checkpoint kinase inhibitor , targeting CHK1 and CHK2. These kinases are crucial for the cellular response to DNA damage, regulating cell cycle progression and apoptosis. By inhibiting these pathways, prexasertib induces DNA damage and promotes apoptosis in cancer cells. Specifically, it blocks the autophosphorylation of CHK1 and CHK2, which is essential for their activation and subsequent signaling cascades that facilitate cell survival and repair mechanisms .
In Vitro Studies
Preclinical studies have demonstrated that prexasertib exhibits potent antiproliferative effects across various cancer cell lines:
-
IC50 Values : The compound shows varying degrees of sensitivity in different cell lines. For example:
Cell Line Prexasertib IC50 (nM) Olaparib IC50 (μM) OVCAR3 6.34 ± 1.80 6.18 ± 2.16 OV90 35.22 ± 11.71 57.00 ± 24.65 PEO1 12.65 ± 8.27 2.04 ± 0.49 PEO4 48.79 ± 3.89 ND
The data indicates that prexasertib is particularly effective in high-grade serous ovarian cancer (HGSOC) models, where it significantly enhances the efficacy of other treatments such as olaparib .
In Vivo Studies
In animal models, prexasertib has shown substantial antitumor activity:
- Tumor Models : Prexasertib was tested in xenograft models of various cancers, including triple-negative breast cancer (TNBC) and pediatric sarcomas. In these models, it not only inhibited tumor growth but also enhanced the effects of concurrent chemotherapy agents like cisplatin and PARP inhibitors .
- Combination Therapy : The combination of prexasertib with other agents has been shown to produce synergistic effects, particularly in overcoming resistance mechanisms in tumors such as osteosarcoma and Ewing sarcoma .
Clinical Trials
Prexasertib is currently under investigation in multiple clinical trials for its efficacy against solid tumors:
- Phase I Trials : Initial studies have indicated that prexasertib can induce significant tumor regression in patients with advanced solid tumors. Notably, a phase Ib trial combining prexasertib with samotolisib (a PI3K/mTOR inhibitor) demonstrated promising results with manageable toxicity profiles .
- Adverse Effects : Common side effects observed include neutropenia (reported in up to 94% of patients), which poses challenges for its use in combination therapies .
Case Studies
Several case studies exemplify the potential of prexasertib:
- Osteosarcoma Treatment : A study involving patient-derived osteosarcoma cells showed that prexasertib significantly reduced clonogenic survival at low nanomolar concentrations, indicating its potential as a novel treatment option for this challenging malignancy .
- Triple-Negative Breast Cancer : In a case involving TNBC models, the combination therapy with prexasertib resulted in enhanced tumor growth inhibition compared to monotherapy approaches, suggesting its role in augmenting existing treatment regimens .
特性
CAS番号 |
2100300-72-7 |
---|---|
分子式 |
C21H27N7O6 |
分子量 |
473.5 g/mol |
IUPAC名 |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2/t;2-;/m.0./s1 |
InChIキー |
SQQVRJAAUOKBIG-TYOUJGAFSA-N |
SMILES |
N#CC1=NC=C(NC2=NNC(C3=C(OC)C=CC=C3OCCCN)=C2)N=C1.OC(C)C(O)=O.[H]O[H] |
異性体SMILES |
C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O |
正規SMILES |
CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Prexasertib monolactate monohydrate; Prexasertib monolactate monohydrate salt; LY2606368; LY-2606368; LY 2606368. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。